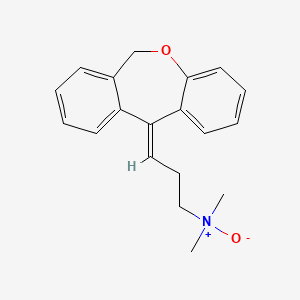

Doxepin M(N-oxide)

Description

Significance of Metabolite Identification in Drug Metabolism Studies

In pharmaceutical sciences, the study of how a drug is chemically altered within the body, a process known as biotransformation, is fundamental to drug discovery and development. bioanalysis-zone.com Identifying the resulting compounds, or metabolites, is a critical component of this research. bioanalysis-zone.comwuxiapptec.com This process, called metabolite identification and profiling, helps scientists understand a drug's efficacy and safety. wuxiapptec.com

Metabolites can possess their own pharmacological activity, which may differ from the parent drug, or they can be inactive. mdpi.com In some cases, metabolites are responsible for a drug's therapeutic effects or may contribute to adverse reactions. admescope.com Early identification of a drug's metabolic pathways and the characterization of its metabolites allow for the optimization of lead compounds and are essential for selecting viable clinical candidates. wuxiapptec.comchemrxiv.org Regulatory bodies require detailed data on drug metabolism to assess how a drug will be absorbed, distributed, metabolized, and excreted (ADME), and to evaluate potential drug-drug interactions. admescope.com Understanding a drug's metabolic profile is also crucial for interpreting inter-species differences in metabolism, which helps in predicting human pharmacokinetics from preclinical animal studies. admescope.com

Overview of Doxepin (B10761459) as a Tricyclic Antidepressant Parent Compound

Doxepin is a psychotropic agent belonging to the class of dibenzoxepin tricyclic compounds. nih.govdrugs.com While structurally distinct from many tricyclic antidepressants (TCAs), it is commonly associated with this class because it shares many of its properties. nih.gov It was first approved by the U.S. FDA in 1969 for the treatment of depression and anxiety. nih.gov The therapeutic action of Doxepin is primarily linked to its ability to inhibit the reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin. nih.gov

Doxepin is administered as a geometric isomer mixture of (E) and (Z) forms, typically in a 5:1 ratio. mdpi.comnih.gov The (Z) isomer is considered more active as an antidepressant. mdpi.comencyclopedia.pub After oral administration, Doxepin undergoes extensive metabolism, mainly in the liver, by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP2D6. humanjournals.comontosight.ai

Role and Research Context of Doxepin N-oxide as a Major Biotransformation Product

A primary metabolic pathway for Doxepin is N-oxidation, which leads to the formation of Doxepin N-oxide. mdpi.com This compound is a metabolite of Doxepin and is used for research purposes. scbt.comcaymanchem.com The transformation involves the tertiary amine group of the Doxepin molecule and is catalyzed by flavin-containing monooxygenase (FMO) enzymes. mdpi.comontosight.ai

Both the (E) and (Z) isomers of Doxepin are metabolized through N-oxidation. mdpi.com The resulting Doxepin N-oxide metabolites are considered pharmacologically inactive as antidepressants, in contrast to another major metabolite, N-desmethyldoxepin, which retains significant antidepressant activity. mdpi.comencyclopedia.pub The presence of Doxepin N-oxide has been confirmed in urine samples from individuals who have taken Doxepin. fda.gov Research into Doxepin's metabolites, including Doxepin N-oxide and hydroxydoxepin, is crucial for building a complete picture of the parent drug's biotransformation and excretion. fda.govgoogle.com

Detailed Research Findings

The metabolic fate of Doxepin involves several key transformations. The table below outlines the primary metabolites and their characteristics based on available research.

| Compound | Metabolic Pathway | Resulting Metabolite | Pharmacological Activity of Metabolite | Key Research Findings |

| Doxepin | N-oxidation | Doxepin N-oxide | Inactive as an antidepressant. mdpi.comencyclopedia.pub | A product of metabolism by Flavin-containing monooxygenase (FMO). mdpi.comontosight.ai It is also a known photodegradation product of Doxepin. caymanchem.com |

| Doxepin | N-demethylation | N-desmethyldoxepin (Nordoxepin) | Active as an antidepressant. mdpi.comontosight.ai | A primary metabolite with significant antidepressant effects. ontosight.aiontosight.ai Its formation is mainly driven by CYP2C19 and CYP2D6 enzymes. humanjournals.com |

| Doxepin | Hydroxylation | Hydroxydoxepin | Subject to further conjugation. ontosight.ai | A major metabolite that can be conjugated to form glucuronides. ontosight.aifda.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

131523-92-7 |

|---|---|

Molecular Formula |

C19H21NO2 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide |

InChI |

InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- |

InChI Key |

QJCSDPQQGVJGQY-BOPFTXTBSA-N |

Isomeric SMILES |

C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31)[O-] |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies for Doxepin N Oxide

Established Laboratory Synthesis Protocols for Doxepin (B10761459) N-oxide

The primary method for synthesizing Doxepin N-oxide involves the direct oxidation of doxepin. This process is typically achieved using specific oxidizing agents that can selectively oxidize the tertiary amine group of the doxepin molecule to an N-oxide without significantly affecting other parts of the molecule.

Oxidation Reactions Utilizing Specific Oxidizing Agents

The most commonly employed oxidizing agent for the preparation of Doxepin N-oxide is hydrogen peroxide (H₂O₂). google.com A typical procedure involves treating a solution of doxepin with an excess of 30% hydrogen peroxide. google.com The reaction is generally carried out in a solvent such as methanol (B129727). google.com

Another potential, though less specifically documented for doxepin, oxidizing agent for N-oxidation of similar tertiary amine-containing tricyclic compounds is meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidizing agent and reaction conditions can influence the yield and purity of the final product.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of Doxepin N-oxide requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that are often adjusted include:

Reaction Time: The reaction with hydrogen peroxide is typically allowed to proceed for an extended period, for instance, up to 5 days, to ensure complete conversion of doxepin to its N-oxide form. google.com

Temperature: The reaction is generally conducted at room temperature.

Stoichiometry: An excess of the oxidizing agent, such as hydrogen peroxide, is used to drive the reaction to completion. google.com

pH: The initial doxepin hydrochloride solution is made alkaline before extraction into an organic solvent. google.com This is a critical step as the free base form of doxepin is required for the oxidation reaction.

| Parameter | Condition | Rationale |

| Oxidizing Agent | 30% Hydrogen Peroxide | Effective for N-oxidation of tertiary amines. |

| Solvent | Methanol | Dissolves the doxepin free base. |

| Reaction Time | 5 days | To ensure complete conversion. google.com |

| Initial pH | Alkaline | To generate the doxepin free base from its hydrochloride salt. google.com |

Isolation and Purification Techniques Post-Synthesis

Following the synthesis, the reaction mixture contains the desired Doxepin N-oxide, unreacted starting material, and byproducts. Therefore, effective isolation and purification techniques are essential to obtain a pure sample of the N-oxide.

A common method for initial separation involves extraction. For instance, after making the aqueous solution of doxepin hydrochloride alkaline, it is extracted with an organic solvent like methylene (B1212753) chloride. google.com

Chromatographic techniques are pivotal for the final purification of Doxepin N-oxide. High-Performance Liquid Chromatography (HPLC) is a frequently used method for isolating the product. google.comresearchgate.net The more polar nature of Doxepin N-oxide compared to doxepin allows for their separation. google.com The fractions containing the purified N-oxide are collected, and the solvent is evaporated to yield the final product. google.com

Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis and determination of Doxepin N-oxide, often through its thermal degradation product. oup.com

Stereoselective Synthesis of E- and Z-Doxepin N-oxide Isomers

Doxepin exists as a mixture of (E)- and (Z)-geometric isomers, with commercial preparations typically containing an 85:15 ratio of (E)- to (Z)-isomers, respectively. mdpi.comencyclopedia.pub Consequently, the synthesis of Doxepin N-oxide from a standard doxepin mixture will result in a corresponding mixture of (E)- and (Z)-Doxepin N-oxide isomers.

The stereoselective synthesis of the individual (E)- and (Z)-Doxepin N-oxide isomers can be achieved by using the purified (E)- or (Z)-doxepin isomer as the starting material. google.com The general oxidation procedure using hydrogen peroxide can be applied to the separated isomers. For example, to prepare (E)-Doxepin N-oxide, purified (E)-doxepin hydrochloride is made alkaline, extracted, and then treated with hydrogen peroxide. google.comgoogle.com A similar process starting with purified (Z)-doxepin would yield (Z)-Doxepin N-oxide. google.com

| Starting Material | Product |

| (E)-Doxepin | (E)-Doxepin N-oxide google.com |

| (Z)-Doxepin | (Z)-Doxepin N-oxide google.com |

Derivatization Strategies for Analytical and Mechanistic Investigations

Derivatization is a technique used to modify a compound to improve its analytical properties, such as volatility or detectability for chromatographic analysis. In the context of Doxepin N-oxide and its related metabolites, derivatization is often employed for gas chromatography (GC) analysis.

For the analysis of doxepin and its metabolites, including the N-desmethyl metabolite, derivatizing agents such as trifluoroacetic anhydride (B1165640) (TFAA) are used. caldic.commdpi.com This process converts the secondary amine of N-desmethyldoxepin into a more volatile trifluoroacetyl derivative, which is more suitable for GC-MS analysis. caldic.com While Doxepin N-oxide itself may not always be directly derivatized, the derivatization of other metabolites in a sample mixture is a common practice for comprehensive metabolic profiling. caldic.com The analysis of Doxepin N-oxide via GC-MS can sometimes proceed through its thermal degradation product, which is then detected. oup.com

| Compound | Derivatizing Agent | Purpose |

| N-desmethyldoxepin | Trifluoroacetic anhydride (TFAA) | Increases volatility for GC-MS analysis. caldic.com |

Biosynthesis and Enzymatic Formation of Doxepin N Oxide

Overview of Doxepin (B10761459) Biotransformation Pathways

Doxepin, a tertiary amine tricyclic agent, undergoes extensive hepatic metabolism following administration. mdpi.comservice.gov.uk The biotransformation of doxepin is complex, involving several major and minor pathways that lead to the formation of multiple metabolites. drugbank.comannualreviews.org The primary metabolic routes are Phase I reactions, which include N-demethylation, hydroxylation, and N-oxidation. hres.cawikipedia.org

N-demethylation of the tertiary amine side chain results in the formation of N-desmethyldoxepin (nordoxepin), which is a pharmacologically active metabolite. drugbank.comontosight.ai Another significant pathway is the hydroxylation of the dibenzoxepine ring structure. caldic.com A third, distinct pathway is the N-oxidation of the dimethylamino group, which leads to the formation of Doxepin N-oxide, the focus of this article. mdpi.comontosight.ai Doxepin N-oxide is generally considered a minor metabolite in humans. service.gov.uk

Following these initial oxidative transformations, doxepin and its primary metabolites can undergo Phase II conjugation reactions. drugbank.com The most prominent of these is glucuronidation, where glucuronic acid is attached to the metabolites, such as hydroxydoxepin or Doxepin N-oxide itself, to form more water-soluble compounds that are more readily excreted. drugbank.comhres.capharmgkb.org The majority of doxepin metabolites are eliminated from the body via the urine, primarily in the form of these glucuronide conjugates. drugbank.com

Table 1: Major Biotransformation Pathways of Doxepin

| Metabolic Pathway | Resulting Metabolite(s) | Primary Enzymatic System |

|---|---|---|

| N-Demethylation | N-desmethyldoxepin (Nordoxepin) | Cytochrome P450 (CYP2C19, CYP1A2, CYP2C9) wikipedia.org |

| Hydroxylation | Hydroxydoxepin | Cytochrome P450 (CYP2D6) caldic.comnih.gov |

| N-Oxidation | Doxepin N-oxide | Flavin-Containing Monooxygenases (FMOs) mdpi.comservice.gov.uk |

Enzymatic Systems Governing N-Oxidation of Tertiary Amines

The oxidation of doxepin is governed by two principal families of enzymes located primarily in the liver: the Flavin-containing monooxygenases (FMOs) and the Cytochrome P450 (CYP) superfamily. mdpi.comnih.gov While CYPs are responsible for the bulk of doxepin's oxidative metabolism, FMOs catalyze the specific N-oxygenation reaction. mdpi.comuni-saarland.de

The formation of Doxepin N-oxide from the parent drug is a metabolic reaction specifically attributed to the Flavin-containing monooxygenase (FMO) system. mdpi.comservice.gov.uk FMOs are a class of Phase I metabolic enzymes that, like CYPs, utilize NADPH to oxygenate substrates. nih.gov However, FMOs specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. nih.govuni-saarland.de The N-oxidation of tertiary amines, such as the dimethylamino moiety in doxepin, is a characteristic reaction of this enzyme family. mdpi.comtaylorandfrancis.com

There are five active FMO isoforms in humans (FMO1-5). optibrium.com FMO3 is the most abundant form in the adult human liver and is a key contributor to the metabolism of many nitrogen-containing compounds. uni-saarland.de While direct studies on the specific FMO isoform responsible for doxepin N-oxidation are limited, research on the structurally similar tricyclic antidepressant amitriptyline (B1667244) has shown that FMO3 contributes less than 5% to its N-oxide formation, suggesting a complex interplay of enzymes in this metabolic process for tricyclic agents. uni-saarland.de

CYP2C19: This isozyme is the main contributor to the N-demethylation of doxepin to form its active metabolite, N-desmethyldoxepin. wikipedia.org

CYP2D6: This enzyme is principally responsible for the hydroxylation of the doxepin ring structure. caldic.comnih.govif-pan.krakow.pl Its activity is highly stereoselective.

CYP1A2 and CYP2C9: These isozymes are also involved in doxepin metabolism, primarily contributing to N-demethylation to a lesser extent than CYP2C19. drugbank.comwikipedia.org

CYP3A4: This enzyme has a minor role in doxepin's N-demethylation. wikipedia.orgnih.gov

While these CYP enzymes drive the parallel pathways of hydroxylation and demethylation, the N-oxidation pathway is mechanistically distinct and primarily mediated by FMOs. mdpi.com

Table 2: Key Enzymes in Doxepin Metabolism

| Enzyme Family | Specific Isozyme | Primary Metabolic Reaction Catalyzed |

|---|---|---|

| Flavin-Containing Monooxygenases | FMOs (isoforms not specified) | N-Oxidation (Doxepin → Doxepin N-oxide) mdpi.comservice.gov.uk |

| Cytochrome P450 | CYP2C19 | N-Demethylation (major pathway) wikipedia.org |

| CYP2D6 | Hydroxylation (stereospecific) caldic.comnih.gov | |

| CYP1A2 / CYP2C9 | N-Demethylation (minor pathway) wikipedia.org |

Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxide Formation

Stereospecificity of Enzymatic N-Oxidation for Doxepin Isomers

Doxepin is commercially available as a mixture of geometric stereoisomers: the (E)-isomer and the (Z)-isomer, typically in a ratio of approximately 85:15. caldic.comnih.gov The metabolism of doxepin is known to be highly stereoselective, meaning that different enzymes preferentially act on one isomer over the other. wikipedia.org

| (Z)-Doxepin | Not a substrate for hydroxylation caldic.comnih.gov | Undergoes N-demethylation caldic.com | Forms (Z)-Doxepin N-oxide mdpi.comgoogle.com | Metabolized more slowly, leading to potential enrichment of its metabolites relative to the E-pathway caldic.comnih.gov |

Species-Specific Differences in Doxepin N-oxide Metabolic Profiling

The metabolism of doxepin, including the formation of Doxepin N-oxide, has been investigated in several species, including humans, rats, and dogs. annualreviews.orgfda.gov While the fundamental metabolic pathways (demethylation, hydroxylation, N-oxidation, and glucuronidation) are qualitatively similar across these species, there are notable quantitative differences in the metabolic profiles. hres.cafda.gov

Studies have shown that in rats, the predominant metabolites appear to be hydroxydoxepin and its subsequent glucuronide conjugate. hres.ca In contrast, studies in dogs indicate that unchanged doxepin, Doxepin N-oxide, and the glucuronide of hydroxydoxepin are the predominant species found. hres.ca This suggests that N-oxidation is a more prominent metabolic pathway for doxepin in dogs compared to rats. While the complete in vivo metabolic profile in humans is complex, Doxepin N-oxide is generally considered a minor metabolite. service.gov.ukfda.gov

Table 4: Qualitative Comparison of Major Doxepin Metabolites by Species

| Species | N-Demethylation | Hydroxylation & Glucuronidation | N-Oxidation | Primary Metabolites Reported |

|---|---|---|---|---|

| Human | Occurs (N-desmethyldoxepin) drugbank.com | Occurs drugbank.com | Occurs (Doxepin N-oxide is a minor metabolite) service.gov.uk | N-desmethyldoxepin, Hydroxylated and glucuronidated conjugates. |

| Rat | Occurs hres.ca | Major pathway hres.ca | Occurs annualreviews.orghres.ca | Hydroxydoxepin and its glucuronide hres.ca |

| Dog | Occurs hres.ca | Occurs hres.ca | Prominent pathway hres.ca | Unchanged Doxepin, Doxepin N-oxide , and Hydroxydoxepin glucuronide hres.ca |

Secondary Metabolic Pathways: Glucuronidation of Doxepin N-oxide

After its formation via FMO-catalyzed N-oxidation, Doxepin N-oxide can undergo further Phase II metabolism. The primary secondary metabolic pathway for this metabolite is glucuronidation. drugbank.compharmgkb.org In this reaction, the enzyme UDP-glucuronosyltransferase (UGT) conjugates the Doxepin N-oxide molecule with glucuronic acid.

This process results in the formation of Doxepin N-oxide glucuronide . drugbank.compharmgkb.org The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the metabolite, which facilitates its elimination from the body through renal excretion. drugbank.com This pathway is a detoxification step, converting the metabolite into a form that is more easily removed from circulation.

Advanced Analytical Methodologies for Doxepin N Oxide Quantification and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of doxepin (B10761459) and its metabolites from complex mixtures. Both high-performance liquid chromatography and gas chromatography have been extensively developed for this application.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of doxepin and its metabolites, including, by extension, Doxepin N-oxide. humanjournals.com Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering robust and reliable separation. innovareacademics.inresearchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, and precision. innovareacademics.inresearchgate.net

A typical RP-HPLC setup involves a C18 column, such as a Phenomenex C18 Luna column (250 mm × 4.6 mm, 5 µm), and a mobile phase consisting of a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) with an aqueous buffer. innovareacademics.in Detection is commonly performed using a UV detector set at a specific wavelength, for instance, 254 nm. innovareacademics.ininnovareacademics.in The retention time for doxepin under specific conditions has been recorded at 2.92 minutes. innovareacademics.in The linearity of these methods is established over a specific concentration range, with one study reporting a linear response from 10 to 50 µg/ml with a high correlation coefficient (R² = 0.9974). innovareacademics.ininnovareacademics.in The sensitivity of HPLC methods is defined by the limit of detection (LOD) and limit of quantification (LOQ), with reported values in the range of 0.40–0.50 µg/ml. innovareacademics.inresearchgate.net

| Parameter | HPLC Method 1 innovareacademics.in | HPLC Method 2 innovareacademics.in | HPLC Method 3 humanjournals.com |

| Column | Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm) | Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm) | C18 column |

| Mobile Phase | Methanol:Acetonitrile:Buffer (40:30:30, v/v/v) | Methanol:Acetonitrile:Buffer (40:30:30, v/v/v) | Acetonitrile:Buffer (40:60 v/v) |

| Flow Rate | 0.5 ml/min | 0.5 ml/min | 1.0 ml/min |

| Detection | UV at 254 nm | UV at 254 nm | UV at 273 nm |

| Linearity Range | 10 to 50 µg/ml | 10 to 50 µg/ml | 6.6-99 µg/ml (for Doxepin) |

| LOD | 0.40–0.50 µg/ml | 0.40–0.50 µg/ml | 0.06 µg/ml (for Doxepin) |

| Recovery | 97.67% to 101% | 97.67% to 101% | Not specified |

This table summarizes parameters from various HPLC methods developed for the analysis of Doxepin and its related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the determination of doxepin and its metabolites, offering the capability to resolve stereoisomers. caldic.com Doxepin is commercially available as a mixture of E (trans) and Z (cis) isomers, and their metabolic pathways can differ. caldic.comnih.gov GC-MS methods have been developed to separate and quantify these individual isomers and their metabolites. nih.govresearchgate.net

For the analysis of secondary amines like desmethyldoxepin, a derivatization step, often using trifluoroacetic anhydride (B1165640) (TFAA), is required before GC-MS analysis. researchgate.netmdpi.com Tertiary amines, such as doxepin, can sometimes be analyzed without derivatization. mdpi.com One study detailed a method for determining Doxepin N-oxide by analyzing its thermal degradation product via GC-MS. oup.com The analysis is typically performed on capillary columns, such as a DB-17 column, which allows for the separation of the isomers. caldic.comresearchgate.net This stereoselective measurement is crucial as the different isomers can exhibit varying pharmacological potencies. caldic.com

A method for the toxicological determination of doxepin isomers and its metabolites, including Doxepin N-oxide (via its degradation product), has been described using GC with an alkali flame ionization detector and GC-mass fragmentography. oup.com This approach successfully identified the compounds in blood samples from fatal poisoning cases. oup.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Mass Spectrometry (MS) Based Approaches

Mass spectrometry, particularly when coupled with liquid chromatography, provides unparalleled sensitivity and specificity for the analysis of drug metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for highly sensitive and selective quantification of doxepin and its metabolites in biological matrices like human plasma. nih.govresearchgate.netnih.gov These assays often involve a sample preparation step, such as liquid-liquid extraction (LLE) using solvents like methyl tert-butyl ether, to isolate the analytes from the plasma. nih.govresearchgate.net

Chromatographic separation is achieved using columns like the Hypurity C8. nih.govresearchgate.net The detection by tandem mass spectrometry is performed in the positive ionization mode, using multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions. nih.govresearchgate.net For instance, the transition for doxepin is typically m/z 280.1 → 107.0. nih.govnih.gov These methods can achieve very low limits of quantification, with dynamic ranges established from picogram per milliliter levels (e.g., 15.0–3900 pg/mL for doxepin). nih.govnih.gov The high sensitivity of LC-MS/MS makes it suitable for pharmacokinetic and bioequivalence studies. nih.govnih.gov The Kinetex Biphenyl column has also been shown to be effective, providing separation of the (E) and (Z) isomers of doxepin when using methanol in the mobile phase. phenomenex.com

| Parameter | LC-MS/MS Method nih.govresearchgate.netnih.gov |

| Sample Matrix | Human Plasma |

| Extraction | Liquid-Liquid Extraction (methyl tert-butyl ether) |

| Chromatography | Hypurity C8 column (100 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium (B1175870) formate (B1220265) (93:7, v/v) |

| Ionization Mode | Positive Ionization |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Transitions (m/z) | Doxepin: 280.1 → 107.0; Nordoxepin: 266.0 → 107.0 |

| Linear Range (Doxepin) | 15.0–3900 pg/mL |

| Extraction Recovery (Doxepin) | 86.6%–90.4% |

| Precision (% CV) | ≤ 8.3% |

This table presents the key parameters of a validated LC-MS/MS method for the simultaneous determination of Doxepin and Nordoxepin in human plasma.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of unknown metabolites. soton.ac.ukuoa.gr While specific studies detailing the use of HRMS for the structural elucidation of Doxepin N-oxide are not abundant, the general application of this technology is well-established. HRMS analyzers, such as Time-of-Flight (TOF) instruments, provide highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. oup.com

In a study on the biotransformation of doxepin by the fungus Cunninghamella elegans, which serves as a microbial model for mammalian metabolism, metabolites were identified using mass spectroscopic analysis in conjunction with ¹H NMR. nih.gov This study successfully identified both (E)- and (Z)-doxepin-N-oxide among the 16 metabolites produced. nih.gov The use of HRMS in such studies would facilitate the confirmation of proposed structures by providing exact mass data for the parent and fragment ions, thereby increasing confidence in the identification of novel metabolites. soton.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Determination

Spectrophotometric and Electrochemical Detection Methods

While chromatography and mass spectrometry are the dominant techniques, spectrophotometric and electrochemical methods offer alternative approaches for the determination of doxepin.

Indirect visible spectrophotometric methods have been developed for the quantitative estimation of doxepin in pure and tablet dosage forms. humanjournals.com One such method is based on the oxidation of doxepin with Cerium(IV) in an acidic medium, which then reacts with leuco crystal violet to produce a violet-colored dye. This dye exhibits an absorption maximum (λmax) at 590 nm and follows Beer's law within a concentration range of 0-60 µg/mL. The method demonstrates good recovery and has been validated according to ICH guidelines. Another spectrofluorimetric method involves the formation of an ion-pair complex with dichromate, which is then extracted into dichloromethane, with fluorescence measured at 560 nm after excitation at 490 nm. humanjournals.com

Electrochemical methods provide a simple, sensitive, and cost-effective alternative for doxepin detection. nih.gov Various modified electrodes have been developed to study the electrochemical oxidation of doxepin. nih.govnih.gov One sensor, based on a glassy carbon electrode modified with a poly(4-aminobenzoic acid)/multi-walled nanotubes composite film, showed excellent electrocatalytic activity towards doxepin. nih.gov Using differential pulse voltammetry, this sensor achieved a very low detection limit of 1.0 × 10⁻¹⁰ M. nih.gov Studies consistently show that the electrochemical oxidation of doxepin is an irreversible process. nih.govnih.gov Another approach used a carbon ionic liquid electrode, which demonstrated a linear response in the range of 0.05-24 µM with a detection limit of 21 nM. nih.gov These electrochemical methods have been successfully applied to determine doxepin content in pharmaceutical preparations and blood serum. nih.gov

Sample Preparation Strategies for Biological Matrices and In Vitro Systems

The accurate quantification of Doxepin N-oxide in biological samples and in vitro systems is contingent upon effective sample preparation. This crucial step aims to isolate the analyte from complex matrices, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis. The choice of extraction method depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique to be employed.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the isolation of tricyclic antidepressants and their metabolites, including Doxepin N-oxide, from biological fluids like plasma and urine. nih.govhumanjournals.com This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

The selection of the organic solvent is critical and is based on the polarity and solubility of Doxepin N-oxide. Due to the lipophilic nature of Doxepin and its metabolites, a variety of organic solvents and mixtures have been successfully employed. nih.gov For the simultaneous determination of Doxepin and its active metabolite, Nordoxepin, in human plasma, a highly sensitive and rugged liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed where methyl tert-butyl ether was used for LLE. nih.govresearchgate.net Other solvent systems reported for the extraction of related compounds include n-hexane-isoamyl alcohol, diethyl ether-ethyl acetate, n-pentane-isopropanol, and mixtures of hexane (B92381) with propan-2-ol or dichloromethane. nih.govmdpi.com

The pH of the aqueous phase is another crucial parameter. For basic compounds like Doxepin and its metabolites, the sample is typically alkalinized to suppress ionization and enhance partitioning into the organic solvent. mdpi.com After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for chromatographic analysis. LLE can achieve high recovery rates, as demonstrated in a study where the extraction recovery for Doxepin and Nordoxepin from human plasma ranged from 86.6% to 99.1%. nih.govresearchgate.net

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) offers a more selective and efficient alternative to LLE, often resulting in cleaner extracts and higher analyte concentration. This technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte and some matrix components are retained on the sorbent, which is then washed to remove interferences. Finally, the analyte is eluted with a small volume of an appropriate solvent.

A novel SPE-based sample preparation method was developed for the sensitive determination of Doxepin and Nordoxepin in human plasma. rsc.org This method demonstrated satisfactory precision and accuracy and was successfully applied to a bioequivalence study. rsc.org In another study, for the analysis of clozapine (B1669256) and its metabolites, including an N-oxide, from plasma, a solid-phase extraction procedure was employed using specific cartridges. nih.gov The extraction recovery for the analytes, including the internal standard Doxepin, was between 85% and 95%. nih.gov

The choice of the SPE sorbent is critical for achieving optimal selectivity. For tricyclic antidepressants, C18 or cyano (CN) bonded silica (B1680970) are common choices. mdpi.comnih.gov An electrochemically controlled in-tube solid-phase microextraction (SPME) method has also been developed using a novel polythiophene/graphene oxide nanostructured coating for the extraction of Doxepin and Amitriptyline (B1667244) from water, urine, and plasma samples. nih.gov

Table 1: Example of a Solid-Phase Extraction Protocol

| Step | Procedure |

|---|---|

| Conditioning | The SPE cartridge is treated with a solvent like methanol to activate the stationary phase. mdpi.com |

| Equilibration | The cartridge is rinsed with water or a buffer to prepare it for the sample. |

| Sample Loading | The pre-treated biological sample is passed through the cartridge. mdpi.com |

| Washing | The cartridge is washed with a specific solvent to remove interfering substances. mdpi.com |

| Elution | The analyte of interest is eluted from the cartridge with a small volume of an appropriate solvent. nih.gov |

Modified QuEChERS Methods

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that was initially developed for pesticide residue analysis in food but has since been adapted for various analytes in different matrices, including biological fluids. sepscience.combiointerfaceresearch.com The method typically involves an initial extraction with an organic solvent (commonly acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. oiv.int

A modified QuEChERS method has been explored for the simultaneous detection of multiple antidepressant drugs from biological matrices such as saliva, urine, and gastric fluid using LC-MS/MS. biointerfaceresearch.comresearchgate.net This approach offers advantages over traditional methods by being faster and using less solvent. sepscience.com The optimization of a QuEChERS method involves selecting the appropriate salt combination for the partitioning step and the right d-SPE sorbent for the cleanup. researchgate.net For the analysis of antidepressants, this method has shown promise in providing a rapid and efficient extraction protocol. biointerfaceresearch.comresearchgate.net

Validation Parameters of Analytical Methods

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. For the quantification of Doxepin N-oxide, the method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) and the US Pharmacopeia (USP). innovareacademics.inusp.org The key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection and quantification.

Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix, such as impurities, degradation products, or endogenous substances. usp.org Chromatographic methods like HPLC and LC-MS/MS are generally highly specific due to their separation capabilities. nih.govusp.org

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. A linear relationship is typically established by analyzing a series of standards of known concentrations. For an LC-MS/MS method for Doxepin and Nordoxepin, a linear dynamic range of 15.0–3900 pg/mL for Doxepin and 5.00–1300 pg/mL for Nordoxepin was established. nih.gov Another study reported linearity in the concentration range of 10 to 50 µg/ml. innovareacademics.in The correlation coefficient (r²) is used to assess the quality of the linear fit, with values close to 1.0 indicating excellent linearity. nih.govinnovareacademics.in

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. A study on Doxepin analysis showed recovery percentages ranging from 97.67% to 101%. innovareacademics.in For an LC-MS/MS method, the accuracy for calibration standards ranged from 94.4% to 104% for Doxepin and 95.9% to 102% for Nordoxepin. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For a validated LC-MS/MS method, the intra-batch and inter-batch precision (%CV) across quality control levels was ≤ 8.3% for both Doxepin and Nordoxepin. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. innovareacademics.in For a highly sensitive LC-MS/MS method, the lower limits of quantification for Doxepin and N-nordoxepin were 4 pg/mL and 2 pg/mL, respectively. rsc.org Another HPLC method reported LOD and LOQ values in the range of 0.40–0.50 µg/ml. innovareacademics.in

Table 2: Summary of Validation Parameters from a Representative Study

| Parameter | Doxepin | Nordoxepin |

|---|---|---|

| Linearity Range | 15.0–3900 pg/mL | 5.00–1300 pg/mL |

| Correlation Coefficient (r²) | 0.9991 | 0.9993 |

| Accuracy (% Recovery) | 94.4% - 104% | 95.9% - 102% |

| Precision (% CV) | ≤ 8.3% | ≤ 8.3% |

| LOQ | 15.0 pg/mL | 5.00 pg/mL |

Data sourced from a highly sensitive LC-MS/MS method for the estimation of doxepin and its metabolite nordoxepin in human plasma. nih.gov

Doxepin N-oxide as a Reference Standard and Impurity in Pharmaceutical Analysis

Doxepin N-oxide serves two critical roles in pharmaceutical analysis: as a reference standard and as a potential impurity in Doxepin drug products. cleanchemlab.comclearsynth.com

As a reference standard , a well-characterized sample of Doxepin N-oxide is essential for the accurate identification and quantification of this metabolite in various analytical methods. cleanchemlab.comaxios-research.com These standards are used to develop and validate analytical procedures, for quality control applications, and in pharmacokinetic and metabolic studies. cleanchemlab.comclearsynth.com Reference standards for Doxepin N-oxide are available commercially and are typically supplied with a certificate of analysis detailing their purity and characterization data. synthinkchemicals.compharmaffiliates.com

In the context of pharmaceutical analysis , Doxepin N-oxide is considered an impurity of Doxepin. clearsynth.com Its presence in the final drug product can arise from the manufacturing process or as a degradation product. Regulatory authorities require that impurities in drug substances and products are identified and controlled. Therefore, analytical methods must be capable of separating and quantifying Doxepin N-oxide to ensure that its level does not exceed specified limits. The availability of Doxepin N-oxide as a reference material is crucial for these impurity profiling studies. sigmaaldrich.comveeprho.com

Table 3: List of Compounds

| Compound Name |

|---|

| (E)-Doxepin Hydrochloride |

| 2-hydroxy-N-desmethyldoxepin |

| 2-hydroxydoxepin |

| 2-hydroxynordoxepin |

| Acetonitrile |

| Amitriptyline |

| Ammonium formate |

| Clozapine |

| Clozapine N-oxide |

| Desipramine |

| Dichloromethane |

| Diethyl ether |

| Doxepin |

| Doxepin N-oxide |

| Formic acid |

| Heptane |

| Hexane |

| Imipramine |

| Isoamyl alcohol |

| Isopropyl alcohol |

| Maprotiline |

| Methanol |

| Methyl tert-butyl ether |

| N-desmethylclozapine |

| n-pentane |

| Nordoxepin |

| Nortriptyline |

| Propan-2-ol |

| Propranolol |

| Protriptyline |

| Sodium carbonate |

| Sodium chloride |

Stereochemical Investigations of Doxepin N Oxide

Geometric Isomerism of Doxepin (B10761459) and its N-Oxide Metabolites (E- and Z-Forms)

Doxepin, a tricyclic antidepressant, is characterized by the presence of geometric isomers, specifically the (E) and (Z) forms, arising from the configuration around the double bond in its dibenzoxepine ring system. mdpi.comwikipedia.org Commercial formulations of doxepin typically contain a mixture of these isomers in an approximate 85:15 ratio of the (E) to the (Z) isomer. mdpi.comresearchgate.netresearchgate.net The (Z)-isomer is noted to be the more pharmacologically active of the two. mdpi.comusask.ca

Metabolism of doxepin in the body leads to several metabolites, including the N-oxide forms. mdpi.comusask.ca This process of N-oxidation also results in the formation of corresponding (E)- and (Z)-isomers of Doxepin N-oxide. mdpi.comnih.gov The stereochemical configuration of the parent doxepin molecule is retained in its N-oxide metabolite, meaning (E)-doxepin is metabolized to (E)-doxepin-N-oxide and (Z)-doxepin to (Z)-doxepin-N-oxide. mdpi.comgoogle.com These N-oxide metabolites are generally considered to be pharmacologically inactive. mdpi.com

The existence of these stereoisomers is a critical aspect of doxepin's profile, influencing its metabolic fate and pharmacological activity. While the parent drug is a mixture of isomers, the metabolic processes can alter the ratios of the resulting metabolite isomers. wikipedia.org

Table 1: Isomeric Composition of Doxepin and its Metabolites

| Compound | Isomeric Form | Typical Ratio in Pharmaceutical Formulation | Activity |

|---|---|---|---|

| Doxepin | (E)-Doxepin | ~85% | Less Active |

| (Z)-Doxepin | ~15% | More Active | |

| Doxepin N-oxide | (E)-Doxepin N-oxide | Formed from (E)-Doxepin | Inactive |

| (Z)-Doxepin N-oxide | Formed from (Z)-Doxepin | Inactive |

Stereoselective Formation Mechanisms of Doxepin N-oxide Isomers

The formation of Doxepin N-oxide isomers is a result of stereoselective metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. caldic.comdrugbank.com The body's enzymes can preferentially metabolize one isomer over the other, leading to different plasma concentrations of the E- and Z-isomers of the metabolites compared to the parent drug. wikipedia.orgcaldic.com

While the plasma ratio of (E)- to (Z)-doxepin tends to mirror the administered 85:15 ratio, the ratio of the N-desmethyl metabolites often approaches 1:1. researchgate.netcaldic.com This shift suggests a stereoselective metabolism process. Studies have indicated that the N-demethylation of (Z)-doxepin can be faster than that of (E)-doxepin at certain concentrations in human liver microsomes. researchgate.net

Specifically, CYP2D6 has been identified as a major enzyme in the oxidative metabolism of doxepin, showing a distinct preference for the E-isomers. caldic.com This enzyme predominantly catalyzes the hydroxylation of E-doxepin and E-N-desmethyldoxepin, with no significant hydroxylation of the Z-isomers observed. researchgate.netcaldic.com The more rapid metabolism of the E-isomers by pathways like hydroxylation may contribute to the observed relative enrichment of Z-N-desmethyldoxepin in vivo. caldic.com The involvement of other enzymes, such as CYP1A and CYP3A4, in the N-demethylation of both isomers has also been suggested. researchgate.netcaldic.com

The biotransformation of doxepin, including N-oxidation, has also been studied using microbial models like Cunninghamella elegans, which produced both (E)- and (Z)-doxepin-N-oxide. nih.gov

Analytical Challenges and Strategies for Separating and Quantifying N-oxide Stereoisomers

The structural similarity of the (E)- and (Z)-isomers of doxepin and its metabolites, including the N-oxides, presents significant analytical challenges for their separation and quantification. Accurate measurement of each stereoisomer is crucial for understanding their distinct pharmacokinetic and pharmacodynamic profiles. researchgate.net

High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. researchgate.net Reversed-phase HPLC methods have been developed to separate and quantify the (Z)- and (E)-isomers of doxepin and its metabolites in various biological matrices. Another approach involves a normal phase HPLC system utilizing a silica (B1680970) column. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool used for the stereoselective analysis of doxepin and its metabolites. caldic.comresearchgate.net This method often involves a derivatization step, for example, with trifluoroacetic anhydride (B1165640), to improve the chromatographic properties and detection of the compounds. researchgate.net

The choice of extraction method from biological samples is also a critical step. Different solvent systems, such as hexane-propan-2-ol or hexane-dichloromethane, have been used to extract doxepin and its metabolites from microsomal incubation mixtures before analysis. researchgate.net The identity of the separated isomers is often confirmed using techniques like selected ion monitoring in mass spectrometry. researchgate.net

Table 2: Analytical Methods for Doxepin Stereoisomers

| Analytical Technique | Key Features | Application |

|---|---|---|

| Reversed-Phase HPLC | Prescribed by USP for separating and quantifying (Z)- and (E)-isomers. | Pharmaceutical formulations. |

| Normal Phase HPLC | Uses a silica column and a mobile phase like hexane-methanol-nonylamine. | Quantitation of doxepin and N-desmethyldoxepin isomers in plasma and urine. |

| GC-MS | Often requires derivatization; provides high selectivity and sensitivity. | Stereoselective analysis of doxepin and its metabolites in microsomal incubation mixtures. |

Mechanistic and Theoretical Studies on Doxepin N Oxide

Molecular Mechanism of N-Oxidation at the Tertiary Amine Nitrogen

The formation of Doxepin (B10761459) N-oxide occurs via the oxidation of the tertiary nitrogen atom within the dimethylaminopropylidene side chain of the parent doxepin molecule. This biochemical transformation is a recognized metabolic pathway for many xenobiotics containing tertiary amine functionalities.

Doxepin is extensively metabolized in the body through several pathways, including N-demethylation and hydroxylation, which are primarily catalyzed by cytochrome P450 (CYP) enzymes such as CYP2C19 and CYP2D6. drugbank.compharmgkb.org However, the specific reaction of N-oxidation for tertiary amines is predominantly carried out by a different class of enzymes known as Flavin-containing monooxygenases (FMOs). mdpi.comsemanticscholar.org While CYP enzymes can also contribute to N-oxidation, FMOs are often the primary catalysts for this specific transformation, converting the electron-rich tertiary amine into a more polar and water-soluble N-oxide metabolite. mdpi.comsemanticscholar.org

The metabolic process can be summarized as follows:

The FMO enzyme activates molecular oxygen using its flavin adenine (B156593) dinucleotide (FAD) cofactor.

The nucleophilic tertiary amine nitrogen of doxepin attacks the activated oxygen on the enzyme.

This results in the transfer of an oxygen atom to the nitrogen, forming the N-oxide and releasing a molecule of water.

This metabolic conversion happens for both the (E) and (Z) geometric isomers of doxepin, leading to the formation of E-doxepin-N-oxide and Z-doxepin-N-oxide, respectively. mdpi.com Unlike the N-demethylated metabolite (nordoxepin), Doxepin N-oxide is considered pharmacologically inactive as an antidepressant. mdpi.com The presence of Doxepin N-oxide has been confirmed in human urine, substantiating its role as a human metabolite of doxepin. usask.ca

Computational Chemistry and Molecular Modeling of Doxepin N-oxide Structure and Reactivity

Computational chemistry provides significant insights into the three-dimensional structure, electronic properties, and potential reactivity of Doxepin N-oxide. Molecular modeling and quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for characterizing molecules where experimental data may be limited.

The structure of Doxepin N-oxide retains the core dibenz[b,e]oxepin ring system of the parent drug but features a modified side chain where the tertiary amine nitrogen is oxidized. nih.gov This addition of an oxygen atom to the nitrogen introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a significant dipole moment in the side chain. This modification drastically increases the polarity of the molecule compared to doxepin.

The following table summarizes key computed properties for Doxepin N-oxide, providing a quantitative basis for its chemical identity. nih.gov

| Property | Value | Source |

| IUPAC Name | (3Z)-3-(6H-benzo[c] drugbank.combenzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide | Lexichem TK 2.7.0 |

| Molecular Formula | C₁₉H₂₁NO₂ | PubChem 2.1 |

| Molecular Weight | 295.4 g/mol | PubChem 2.1 |

| Monoisotopic Mass | 295.157228913 Da | PubChem 2.1 |

| XLogP3 | 3.7 | XLogP3 3.0 |

| Polar Surface Area | 27.3 Ų | Cactvs 3.4.8.18 |

Structure-Activity Relationships Regarding N-Oxidation Susceptibility

The susceptibility of doxepin to N-oxidation is directly linked to specific structural features of the molecule. The principles of structure-activity relationships (SAR) help explain why this metabolic pathway occurs.

The absolute requirement for N-oxidation is the presence of an accessible tertiary amine. mdpi.comsemanticscholar.org The dimethylamino group on doxepin's side chain possesses a nitrogen atom with a lone pair of electrons, making it a nucleophilic center susceptible to attack by electrophilic oxygen species, such as those activated by FMO enzymes. semanticscholar.org Its primary metabolite, nordoxepin (desmethyldoxepin), is a secondary amine and thus does not undergo N-oxidation, though it can be further N-demethylated.

This pattern is consistent across the class of tricyclic antidepressants. Similar drugs that also contain a tertiary amine in their side chain, such as amitriptyline (B1667244) and imipramine, are also known to undergo metabolic N-oxidation. mdpi.comencyclopedia.pub This establishes a clear SAR for this class of compounds: the presence of a tertiary alkylamine moiety is a strong predictor of metabolic N-oxidation. The steric and electronic environment around the nitrogen can influence the rate of oxidation, but its presence is the key determinant.

Photodegradation Pathways of Doxepin Leading to N-Oxide Formation

Beyond its role as a metabolite, Doxepin N-oxide has been identified as a significant photodegradation product of doxepin. caymanchem.comnih.gov This has implications for the environmental fate and stability of doxepin when exposed to light.

Studies have shown that when aqueous solutions of doxepin are subjected to ultraviolet (UV) irradiation, a variety of photoproducts are formed. researchgate.netnih.govresearchgate.net Among the identified compounds are hydroxylated derivatives (OH-doxepin) and Doxepin N-oxide. nih.govresearchgate.net

The mechanism of photoreaction for related tricyclic compounds is thought to involve an excited-state electron transfer from the aliphatic side chain to the aromatic ring system. researchgate.net This can lead to the formation of reactive intermediates that subsequently react with oxygen present in the system. The oxidation of the tertiary amine nitrogen to form the N-oxide is one of the key outcomes of this photochemical process. The formation of these photodegradation products is a concern as they may possess different toxicological profiles than the parent compound. researchgate.net

Electrochemical Oxidation Pathways of Doxepin and Relevance to N-Oxide Generation

Electrochemical studies provide another avenue for investigating the oxidation mechanisms of doxepin. Techniques like cyclic voltammetry can be used to probe the redox behavior of the molecule and simulate oxidative metabolic processes.

The electrochemical oxidation of doxepin has been shown to be an irreversible, adsorption-controlled process that occurs at the nitrogen atom of the alkylamine group. nih.govresearchgate.net Research indicates that the oxidation involves the loss of approximately one electron (n≈0.97) from the nitrogen atom. nih.gov The proposed mechanism involves the initial formation of a cation radical (R₃N•⁺) at the tertiary amine. nih.govresearchgate.net This highly reactive intermediate then undergoes subsequent reactions, such as deprotonation.

While voltammetric studies have focused on the generation and detection of this initial cation radical, this step is fundamentally relevant to N-oxide formation. nih.gov The electrochemical generation of the cation radical represents the initial activation of the nitrogen atom via oxidation. In chemical synthesis, strong oxidizing agents like hydrogen peroxide are used to convert doxepin to Doxepin N-oxide, a process that also involves the oxidation of the nitrogen. google.com Therefore, the electrochemical oxidation pathway, by demonstrating that the nitrogen atom is the primary site of oxidation and proceeds via a cation radical, provides a mechanistic parallel to the initial steps required for both enzymatic and chemical N-oxide generation.

Preclinical and in Vitro Biotransformation Studies of Doxepin N Oxide

In Vitro Metabolism Studies Using Subcellular Fractions (e.g., Liver Microsomes)

The biotransformation of doxepin (B10761459) has been investigated using liver microsomes from various species, including humans and rats, to elucidate its metabolic pathways. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems.

Studies using human liver microsomes have been crucial in identifying the enzymes responsible for doxepin's primary metabolic routes: N-demethylation to nordoxepin (desmethyldoxepin) and hydroxylation. nih.govcaldic.comnih.gov Research has shown that CYP2C19 is the primary enzyme catalyzing N-demethylation, with minor roles for CYP1A2 and CYP2C9. nih.govwikipedia.org In contrast, the hydroxylation of the E-isomer of doxepin is almost exclusively carried out by CYP2D6. nih.govcaldic.com

While these studies have focused heavily on demethylation and hydroxylation, N-oxidation is a recognized pathway for doxepin metabolism. fda.govaapharma.caaapharma.cahres.ca The formation of Doxepin N-oxide occurs via the FMO system or CYP enzymes. Experiments using specific chemical inhibitors in human liver microsomes have helped to distinguish the pathways. For instance, the lack of inhibition of N-demethylation by quinidine (B1679956) (a potent CYP2D6 inhibitor) or troleandomycin (B1681591) (a CYP3A4 inhibitor) suggests these enzymes are not significantly involved in this specific pathway, and by extension, helps to differentiate the enzymes involved in the various metabolic routes of doxepin. nih.gov

| In Vitro System | Major Pathways Investigated | Key Enzymes Identified | N-Oxide Formation Status | Reference |

|---|---|---|---|---|

| Human Liver Microsomes | N-demethylation, Hydroxylation | CYP2C19, CYP2D6, CYP1A2, CYP2C9 | Identified as a metabolic pathway | nih.govnih.govwikipedia.org |

| Rat Liver Microsomes | Overall Metabolic Stability | Not specified for N-oxidation | Contributes to extensive metabolism | collectionscanada.gc.ca |

Investigation of Doxepin N-oxide Formation in Isolated Hepatocytes and Cell Lines

The use of isolated hepatocytes and specific cell lines is a standard method for studying the metabolism of xenobiotics, as these systems provide a cellular environment that more closely resembles the in vivo state than subcellular fractions. They contain a full complement of drug-metabolizing enzymes and cofactors, allowing for the investigation of both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

However, specific research detailing the formation of Doxepin N-oxide in isolated hepatocytes or other cell lines is not extensively documented in the available scientific literature. While studies have used hepatocytes to investigate the metabolism and potential toxicity of other antidepressants, and have noted that doxepin can contribute to liver lipid accumulation in animal models, quantitative data on the rate and extent of Doxepin N-oxide formation in these cellular models is limited. mdpi.comresearchgate.net The formation of Doxepin N-oxide glucuronide has been identified, indicating that after its initial formation, the N-oxide metabolite can undergo further Phase II conjugation. pharmgkb.org

Distribution and Excretion Profiles of Doxepin N-oxide in Animal Models

Early preclinical studies in animal models, particularly rats and dogs, provided the first evidence of Doxepin N-oxide formation in vivo. usask.cafda.gov Following oral administration of doxepin, the parent drug is well-absorbed and undergoes extensive metabolism. aapharma.caaapharma.ca

Metabolic analyses have identified Doxepin N-oxide as a urinary metabolite in both rats and dogs. usask.caannualreviews.orgservice.gov.uk The kidney serves as the primary route of excretion for doxepin and its metabolites. aapharma.caaapharma.ca In rats, studies using radiolabeled doxepin showed that the drug and its metabolites are distributed to various tissues, including the liver, kidney, and lungs, before being rapidly cleared. aapharma.cahres.ca

In dogs, Doxepin N-oxide was found to be one of the predominant metabolites present in urine, alongside unchanged doxepin and the glucuronide of hydroxydoxepin. aapharma.caaapharma.cahres.cahres.ca This suggests that N-oxidation is a significant metabolic pathway in this species. While numerous metabolites were detected in the liver and urine of both rats and dogs, only doxepin and its active metabolite, desmethyldoxepin, were found in the rat brain. aapharma.caaapharma.ca

| Animal Model | Identified Urinary Metabolites | Prominence of Doxepin N-oxide | Reference |

|---|---|---|---|

| Rat | Hydroxydoxepin, Hydroxydoxepin glucuronide, Doxepin-N-oxide, Desmethyldoxepin | Present, but hydroxylation appears to be the major pathway | aapharma.cahres.cahres.ca |

| Dog | Unchanged Doxepin, Doxepin-N-oxide, Hydroxydoxepin glucuronide, Desmethyldoxepin | Identified as a predominant metabolite | aapharma.caaapharma.cahres.cahres.ca |

Comparative Biotransformation Studies Across Different Animal Species

Comparative studies of drug metabolism are essential for understanding species-specific differences and for extrapolating animal data to humans. The metabolic pathways for doxepin, including demethylation, hydroxylation, N-oxidation, and glucuronide formation, are qualitatively similar in rats, dogs, and humans. fda.govaapharma.ca However, quantitative differences in the prominence of these pathways exist.

A notable species difference is observed in the N-oxidation pathway between rats and dogs. In dogs, Doxepin N-oxide is a major urinary metabolite, indicating that this is a significant route of biotransformation. aapharma.cahres.cahres.ca In contrast, studies in rats suggest that while N-oxidation occurs, the primary metabolic pathway appears to be hydroxylation, with hydroxydoxepin and its glucuronide conjugate being the major metabolites. aapharma.cahres.cahres.ca

Future Research Directions and Unexplored Avenues for Doxepin N Oxide Research

Development of Advanced Analytical Techniques for Low-Level Detection

While numerous analytical methods exist for quantifying doxepin (B10761459) and its major metabolite, nordoxepin, there is a comparative scarcity of validated, highly sensitive assays specifically targeting Doxepin N-oxide. nih.govresearchgate.net Existing methods for tricyclic antidepressants (TCAs) and their metabolites often achieve detection limits in the picogram to low nanogram per milliliter range (pg/mL to ng/mL), utilizing technologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov However, as Doxepin N-oxide is considered a minor metabolite, its concentration in biological matrices may fall below the limits of quantification of assays optimized for the parent drug. ontosight.ai

Future research should prioritize the development and validation of ultra-sensitive analytical methods, likely based on UPLC-MS/MS, designed specifically for the robust quantification of Doxepin N-oxide in complex biological samples like plasma, urine, and cerebrospinal fluid, as well as in environmental water samples. This would enable more accurate pharmacokinetic profiling, facilitate a better understanding of its metabolic ratio relative to other pathways, and allow for precise measurement of its presence as an environmental contaminant.

Table 1: Comparison of Detection Limits for Doxepin and Metabolites in Existing Literature

| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Reference |

| Doxepin | LC-MS/MS | Human Plasma | 15.0 pg/mL | nih.gov |

| Nordoxepin | LC-MS/MS | Human Plasma | 5.00 pg/mL | nih.gov |

| Doxepin | HPLC-UV | Pharmaceutical Cream | 0.40 µg/mL | innovareacademics.in |

| Doxepin | Spectrofluorimetry | Pharmaceutical Prep. | 0.55 µg/mL | humanjournals.com |

| Doxepin | Radioimmunoassay | Serum | ~9 nmol/L (~2.5 ng/mL) | humanjournals.com |

This table illustrates typical quantification limits for the parent drug, highlighting the need for dedicated methods for minor metabolites like Doxepin N-oxide.

Comprehensive Enzymatic Characterization of N-Oxide Synthases

The enzymatic transformation of doxepin to Doxepin N-oxide is not fully characterized. While the metabolism of doxepin via demethylation and hydroxylation is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP2C19 and CYP2D6, the N-oxidation pathway may involve different enzyme families. wikipedia.orgnih.gov Evidence suggests that flavin-containing monooxygenases (FMOs) are responsible for the N-oxidation of many tertiary amine drugs. ontosight.aiturkjps.org One report indicates that Doxepin N-oxide is formed through the action of FMOs. ontosight.ai The DrugBank database also links dibenzoxepine compounds to FMO enzymes. drugbank.com

A crucial future research direction is the systematic investigation of the specific enzymes responsible for Doxepin N-oxide formation. This would involve:

In vitro incubation studies using a panel of recombinant human enzymes, including various FMO isoforms (e.g., FMO1, FMO3) and CYP isoforms, to identify the primary catalysts.

Kinetic analysis to determine the relative efficiency (Vmax, Km) of the identified enzymes in mediating this transformation.

Inhibition studies to assess the potential for drug-drug interactions, where co-administered drugs could inhibit Doxepin N-oxide formation, potentially shunting metabolism towards other pathways.

Understanding the enzymatic basis of N-oxidation is essential for predicting inter-individual variability in doxepin metabolism due to genetic polymorphisms in FMO or CYP enzymes. turkjps.org

Elucidation of Potential Non-Enzymatic Oxidation Pathways in Biological Systems

The formation of Doxepin N-oxide may not be exclusively an enzyme-mediated process. Non-enzymatic oxidation by reactive oxygen species (ROS) within the body represents a plausible but unexplored mechanism. Conditions of high oxidative stress, which are associated with disorders like depression, lead to an abundance of ROS such as hydroxyl radicals and hydrogen peroxide. researchgate.net These reactive species can chemically modify a wide range of biological molecules and xenobiotics.

Forced degradation studies, a standard component of drug stability testing, have demonstrated that doxepin can be degraded under oxidative conditions (e.g., using hydrogen peroxide). innovareacademics.in This confirms the chemical susceptibility of the molecule to oxidation. Future research should investigate whether similar non-enzymatic oxidation occurs in vivo. This could involve sophisticated experiments using animal models of oxidative stress or in vitro systems that simulate physiological oxidative conditions. Identifying such pathways would be significant, as it could link the metabolic profile of doxepin to the pathophysiological state of the patient, potentially revealing new biomarkers or therapeutic insights. researchgate.netunipd.it

Investigation of Environmental Fate and Degradation Mechanisms Beyond Photolysis

The presence of antidepressants in wastewater and surface water is a growing environmental concern. nih.govnih.gov Doxepin N-oxide is a known photodegradation product of doxepin, formed when the parent compound is exposed to UV light in aquatic environments. researchgate.netnih.gov However, other degradation pathways beyond photolysis are likely to contribute to its environmental fate and require thorough investigation.

Future research in this area should focus on:

Biodegradation: Studies are needed to determine the susceptibility of Doxepin and Doxepin N-oxide to microbial degradation in wastewater treatment plants and natural aquatic ecosystems. Identifying specific microorganisms and enzymatic pathways involved in their breakdown is crucial. acs.org

Advanced Oxidation Processes (AOPs): Water treatment technologies like ozonation are used to remove pharmaceutical contaminants. One study found that ozonation effectively removed various antidepressants but also led to the formation of N-oxide by-products. nih.gov The efficiency of different AOPs in degrading Doxepin N-oxide and the identity of any resulting transformation products should be systematically evaluated.

Hydrolysis: The stability of the Doxepin N-oxide molecule in aqueous environments at various pH levels should be characterized to determine the role of hydrolysis in its natural attenuation. Forced degradation studies have indicated that doxepin itself shows some degradation under acidic and basic conditions. innovareacademics.in

Table 2: Potential Environmental Degradation Pathways for Doxepin N-oxide

| Degradation Pathway | Description | Known/Potential Products | Research Focus |

| Photolysis | Degradation by sunlight (UV radiation). | Doxepin N-oxide, OH-doxepin | Well-documented for parent drug; further study on N-oxide stability needed. |

| Ozonation | Chemical oxidation during water treatment. | N-oxide by-products of other TCAs confirmed. | Efficiency for Doxepin N-oxide removal; identification of transformation products. nih.gov |

| Biodegradation | Breakdown by microorganisms. | Unknown | Identification of capable microbial species and metabolic pathways. acs.org |

| Hydrolysis | Chemical breakdown in water. | Unknown | Determination of stability and degradation rates at environmentally relevant pH values. innovareacademics.in |

A comprehensive understanding of these pathways is essential for assessing the environmental risk posed by Doxepin N-oxide and for developing effective remediation strategies for pharmaceutical pollutants. acs.org

Q & A

Q. What analytical methods are recommended for identifying and quantifying Doxepin M(N-oxide) in pharmaceutical formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is standard for quantification. Ensure use of validated reference standards (e.g., Doxepin N-Oxide Hydrochloride, CAS n/a ). For impurity profiling, compare retention times and spectral data against certified materials, adhering to USP/EP guidelines for purity thresholds (≤0.1% for related substances) .

Q. How does Doxepin M(N-oxide) differ pharmacologically from its parent compound, Doxepin?

Methodological Answer: Focus on receptor affinity assays (e.g., radioligand binding studies) to compare binding kinetics at histamine H1, serotonin 5-HT2, and adrenergic receptors. Low-dose Doxepin M(N-oxide) may retain H1 antagonism but exhibit reduced anticholinergic activity, as inferred from structural modifications . Clinical correlation studies in insomnia models (e.g., Pittsburgh Sleep Quality Index) can validate these differences .

Q. What stability conditions are critical for Doxepin M(N-oxide) in experimental settings?

Methodological Answer: Store at controlled temperatures (2–8°C) in amber vials to prevent photodegradation. Monitor decomposition products (e.g., CO, NOx) via gas chromatography or spectrophotometry under accelerated stability protocols (40°C/75% RH for 6 months) . Avoid strong oxidizers during synthesis or formulation to minimize side reactions .

Advanced Research Questions

Q. What metabolic pathways and enzymes are involved in the biotransformation of Doxepin M(N-oxide)?

Methodological Answer: Use in vitro hepatocyte or microsomal models (human/rat) with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Quantify metabolites via LC-HRMS and correlate with kinetic parameters (Km, Vmax). Compare N-oxide reduction pathways to parent compound oxidation, noting species-specific differences . Document methods per Beilstein Journal guidelines, ensuring reproducibility .

Q. How can researchers resolve contradictions in reported genotoxicity data for Doxepin M(N-oxide)?

Methodological Answer: Conduct systematic reviews using PRISMA guidelines to assess bias in existing studies. Re-evaluate mutagenicity via Ames test (TA98/TA100 strains ± metabolic activation) and micronucleus assays in mammalian cells. Reference analogous N-oxides (e.g., 2,6-Dimethylpyridine N-oxide) with known antigenotoxic profiles to contextualize findings . Address variability in impurity levels (e.g., Doxepinone) as confounding factors .

Q. What experimental designs are optimal for studying Doxepin M(N-oxide)’s synergistic effects with other CNS agents?

Methodological Answer: Employ factorial design studies to test combinations (e.g., with SSRIs or antihistamines). Use isobolographic analysis to distinguish additive vs. synergistic interactions in rodent anxiety/insomnia models. Measure biomarkers (e.g., plasma cortisol, EEG sleep architecture) and apply ANOVA with post-hoc correction for multiple comparisons .

Q. How can structural modifications of Doxepin M(N-oxide) enhance its selectivity for target receptors?

Methodological Answer: Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map interactions with H1 receptor binding pockets. Synthesize analogs via N-oxide derivatization (e.g., methyl substitution) and validate via SPR or ITC binding assays. Prioritize compounds with >10-fold selectivity over off-target receptors (e.g., muscarinic M1) .

Methodological Notes

- Data Contradiction Analysis : Use meta-analytical tools (e.g., RevMan) to pool effect sizes across studies, adjusting for heterogeneity (I² statistic). Replicate conflicting experiments under standardized conditions (e.g., ISO/IEC 17025) .

- Reproducibility : Follow Beilstein Journal’s supplementary data guidelines for raw datasets and computational workflows . For synthesis, report oxidation yields (e.g., H2O2-mediated) and purity thresholds (≥98% by NMR) .

- Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments, aligning with authorship criteria from Med. Chem. Commun. .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.